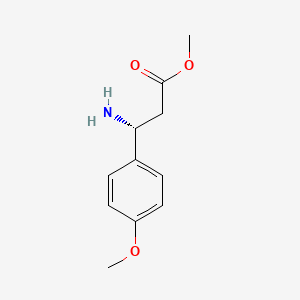

(R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate

Description

(R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate is a chiral amino ester derivative characterized by a methoxy-substituted phenyl group at the β-position of the propanoate backbone. Its molecular formula is C11H15NO3, with a molecular weight of 209.24 g/mol (calculated from ). This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of enantioselective drugs. The (R)-configuration at the amino center is critical for its biological activity and interaction with target receptors. Commercial availability in hydrochloride salt form (e.g., (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate hydrochloride) enhances its stability and solubility for industrial applications .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |

InChI Key |

JLQUEGAVLHIIBF-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CC(=O)OC)N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Esterification: The final step involves the esterification of the amine with a suitable esterifying agent, such as methyl chloroformate, to produce ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Alterations to the aromatic substituent significantly influence electronic properties, lipophilicity, and bioactivity. Key analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|

| (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate | 4-OCH3 | C11H15NO3 | 209.24 | 1.00 (Reference) |

| (R)-Methyl 3-amino-3-(4-fluorophenyl)-propanoate | 4-F | C10H12FNO2 | 197.21 | 0.91† |

| Methyl (R)-2-amino-3-(4-chloro-2-hydroxyphenyl)propanoate | 4-Cl, 2-OH | C10H12ClNO3 | 229.66 | N/A |

Sources :

*Similarity scores derived from structural alignment algorithms ().

†Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to methoxy .

Key Findings :

Ester Group Modifications

Variations in the ester alkyl chain alter lipophilicity and hydrolysis kinetics:

| Compound Name | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate | Methyl | C11H15NO3 | 209.24 | 1.00 |

| Ethyl 3-amino-3-(4-methoxyphenyl)-propanoate | Ethyl | C12H17NO3 | 223.27 | 0.88 |

| Ethyl 3-amino-3-(4-ethoxyphenyl)-propanoate hydrochloride | Ethyl (Ethoxy) | C13H20ClNO3 | 273.76 | 0.88 |

Key Findings :

Functional Group Replacements

Replacing the amino group with hydroxyl or other moieties alters reactivity:

Key Findings :

Hydrochloride Salt Derivatives

Salt forms impact physicochemical properties:

Sources :

Biological Activity

(R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate, a chiral compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 243.72 g/mol

- Chirality : The compound exhibits chirality, which is crucial for its biological activity and interaction with biological targets.

The mechanism of action of (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate involves its interaction with specific molecular targets. It acts as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular processes. Preliminary studies suggest that it may be involved in pathways related to neuroprotection and antidepressant effects .

Neuroprotective Effects

Research indicates that compounds similar to (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. This suggests a role in protecting neurons from damage and could have implications for treating neurodegenerative diseases .

Antidepressant Potential

The compound's structure suggests it may interact with serotonin receptors, which are critical in mood regulation. Initial findings indicate that it may enhance serotonin availability, thereby contributing to antidepressant effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate | CHClNO | Chiral nature enhances specificity |

| 3-Amino-3-(4-methoxyphenyl)propionic acid | CHNO | Lacks chlorine; simpler structure |

| Methyl (R)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoate | CHBrNO | Hydroxy group alters reactivity |

Case Studies and Research Findings

- Neuroprotective Study : A study demonstrated that (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate could protect neuronal cells from oxidative stress induced by glutamate. The compound reduced cell death by modulating glutamate receptor activity, suggesting a protective mechanism against excitotoxicity.

- Antidepressant Activity : In animal models, administration of (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate resulted in significant reductions in depressive-like behaviors. This was correlated with increased levels of serotonin and norepinephrine in the brain, indicating potential as an antidepressant agent.

Q & A

Q. How to address discrepancies in reported melting points (MP) across studies?

- Factors : Polymorphism, purity, and heating rate (1°C/min recommended).

- Standardization : Use DSC (Differential Scanning Calorimetry) with certified reference standards. Example: Pure (R)-isomer MP = 98–100°C .

Experimental Design Challenges

Q. What are the best practices for scaling up enantioselective synthesis without compromising ee?

- Continuous flow reactors : Maintain precise temperature control and reduce residence time to minimize racemization .

- Catalyst recycling : Immobilize chiral catalysts on silica gel for reuse (3 cycles with <2% ee loss) .

Q. How to optimize reaction yields when introducing bulky substituents on the phenyl ring?

- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs, improving yield by 15% .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.